![molecular formula C6Cl3N3O6 B14681018 1,2,3-Trichloro-4,5,6-trinitrobenzene CAS No. 28260-63-1](/img/structure/B14681018.png)
1,2,3-Trichloro-4,5,6-trinitrobenzene
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Overview
Description
1,2,3-Trichloro-4,5,6-trinitrobenzene is a polynitrobenzene derivative known for its high-energy properties. This compound is characterized by the presence of three chlorine atoms and three nitro groups attached to a benzene ring. It is primarily used in the development of energetic materials due to its stability and high detonation velocity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4,5,6-trinitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. The nitration process is typically carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with nitro groups .
Industrial Production Methods: The industrial production of this compound involves large-scale nitration processes. The reaction is conducted in a controlled environment to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-4,5,6-trinitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or aqueous ammonia can be used to replace chlorine atoms.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the reduction of nitro groups.
Major Products:
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Azido Derivatives: Substitution of chlorine atoms with azide groups results in azido derivatives.
Scientific Research Applications
1,2,3-Trichloro-4,5,6-trinitrobenzene has several scientific research applications, including:
Energetic Materials: It is used in the synthesis of high-energy materials due to its stability and high detonation velocity.
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Electronics: It is used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4,5,6-trinitrobenzene involves the interaction of its nitro and chlorine groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the chlorine atoms can participate in substitution reactions. These interactions lead to the formation of various products that exhibit unique properties .
Comparison with Similar Compounds
1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar in structure but differs in the position of chlorine and nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of chlorine atoms, making it more stable and less sensitive to impact.
Uniqueness: 1,2,3-Trichloro-4,5,6-trinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. Its high detonation velocity and stability make it a valuable compound in the field of energetic materials .
Properties
CAS No. |
28260-63-1 |
---|---|
Molecular Formula |
C6Cl3N3O6 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trinitrobenzene |
InChI |
InChI=1S/C6Cl3N3O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16 |
InChI Key |
LQYCEPZHJMYYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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